2-(4-Formyl-imidazol-1-yl)-acetamide
Description
2-(4-Formyl-imidazol-1-yl)-acetamide is a heterocyclic compound featuring an imidazole ring substituted with a formyl group at the 4-position, linked to an acetamide moiety. The formyl group may enhance hydrogen-bonding capacity or serve as a reactive site for further derivatization, distinguishing it from nitro- or cyano-substituted analogs.
Synthesis routes for related compounds typically involve coupling reactions between imidazole-acetic acid derivatives and amines or aryl groups using activating agents like carbonyldiimidazole (CDI) or substitution reactions with chloroacetyl chloride .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(4-formylimidazol-1-yl)acetamide |
InChI |
InChI=1S/C6H7N3O2/c7-6(11)2-9-1-5(3-10)8-4-9/h1,3-4H,2H2,(H2,7,11) |
InChI Key |
GYTRVFGGHDOREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CC(=O)N)C=O |
Origin of Product |
United States |
Scientific Research Applications
The compound exhibits significant biological activities, making it a subject of interest for drug development. Key areas of application include:
- Anticancer Activity : Research indicates that derivatives of imidazole compounds, including 2-(4-Formyl-imidazol-1-yl)-acetamide, have shown promising results against various cancer cell lines. For instance, studies have demonstrated that imidazole derivatives can inhibit the proliferation of human ovarian cancer and neuroblastoma cell lines . The mechanism often involves targeting specific kinases involved in cell cycle regulation, suggesting potential for selective cancer therapies.
- Antimicrobial Properties : Similar compounds have been noted for their efficacy against bacteria and fungi. For example, imidazole derivatives have shown activity against Helicobacter pylori, a common pathogen associated with gastric ulcers . The antimicrobial potential is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes.
- Antitubercular Activity : Some studies have evaluated the effectiveness of imidazole-based compounds against Mycobacterium tuberculosis. In vitro tests have shown that certain derivatives can inhibit key mycobacterial enzymes, leading to significant antitubercular effects .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways. Notably:
- Hybridization Techniques : Researchers have explored hybridization methods to enhance the biological activity of imidazole derivatives. For instance, combining imidazole with other pharmacophores has resulted in compounds with improved anticancer and antimicrobial properties .
- Catalytic Methods : Efficient catalytic methods for the synthesis of amides from primary amines using imidazolium salts have been reported. These methods allow for moderate to excellent yields, facilitating the production of diverse imidazole derivatives .
Case Studies and Findings
Several case studies highlight the effectiveness of this compound and its derivatives:
Comparison with Similar Compounds
Benzimidazole-Acetamides
- Example Compounds :
- N-Ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3c)
- 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (3q)
- Biological Activity : Demonstrated potent anthelmintic effects against Pheretima posthuma, outperforming albendazole in paralyzing and killing worms .
- Key Substituents : Nitrophenyl and chlorophenyl groups enhance activity, likely due to electron-withdrawing effects improving target binding .
Benzothiazole-Acetamides
Imidazole-Acetamides
- Example Compounds: 2-(4-Formyl-imidazol-1-yl)-acetamide (Target Compound) N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA) N-(4-Cyanophenyl)-2-(1H-imidazol-1-yl)acetamide
- Functional Groups: Formyl (Target): Potential for Schiff base formation or conjugation. Nitro ([19F]FBNA): Radiopharmaceutical applications (e.g., PET imaging) due to fluorine-19 labeling . Cyano: Enhanced metabolic stability and binding affinity to enzymes or receptors .
Table 1: Comparative Analysis of Acetamide Derivatives
Preparation Methods
Glycine-Mediated Imidazole Ring Formation
The synthesis of 2-(4-formyl-imidazol-1-yl)-acetamide often begins with constructing the imidazole core. A widely cited method involves glycine as a starting material, as demonstrated in the preparation of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI). In this approach:
-
Methyl pentanimidate synthesis : Methyl pentanimidate is prepared by reacting pentanamide with methanol under acidic conditions, achieving yields exceeding 90%.
-
Imidazole cyclization : Glycine reacts with methyl pentanimidate in methanolic NaOH at 0–5°C, followed by Vilsmeier–Haack formylation using POCl₃ and DMF. This yields the 4-formylimidazole intermediate (BCFI) with 70% efficiency.
-
Acetamide coupling : BCFI reacts with 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide (INT-02) in acetonitrile with K₂CO₃ as a base. Refluxing at 80°C for 4 hours affords this compound derivatives in 65–75% yield.
Key optimization parameters :
-
Temperature control during glycine addition (0–5°C) prevents side reactions.
-
Use of POCl₃/DMF as a formylation agent ensures regioselectivity at the 4-position.
One-Pot Cascade Reactions for Streamlined Synthesis
Isoxazole Hydrogenation and Cyclization
A highly efficient one-pot method avoids isolating intermediates by combining hydrogenation and cyclization steps:
-
Starting material : 4-Acylaminoisoxazoles are hydrogenated using Raney nickel in ethanol under H₂ (1 atm).
-
Schiff base formation : The resulting amine attacks the amide carbonyl in situ, facilitated by NaOH (2 equiv) at 45°C.
-
Dehydration cyclization : Intramolecular dehydration forms the imidazole ring, yielding this compound analogues in 65–93% yield.
Advantages :
Sequential Neat-Condensation Strategy
A solvent-free approach condenses ethylcyanoacetate, ethylglycinate hydrochloride, and amines in a single pot:
-
Nucleophilic attack : Amines react with ethylcyanoacetate to form cyanoacetamido intermediates.
-
Ring closure : Ethylglycinate hydrochloride introduces a second amine group, enabling cyclization into imidazolidin-4-one derivatives.
-
Post-modification : Oxidation or formylation introduces the 4-formyl group, completing the synthesis.
Conditions :
Comparative Analysis of Synthetic Methods
Trade-offs :
-
Nucleophilic substitution offers precise control over substituents but requires multiple purification steps.
-
One-pot methods improve efficiency but may limit steric diversity due to catalyst constraints.
Mechanistic Insights and Side Reactions
Competing Pathways in Vilsmeier Formylation
During BCFI synthesis, over-formylation at the 2-position can occur if POCl₃/DMF ratios exceed 3:1. LC-MS analysis confirmed that maintaining a 2:1 ratio suppresses this side reaction, enhancing 4-formyl selectivity to >95%.
Base-Mediated Epimerization
In acetamide coupling steps, strong bases like K₂CO₃ may induce racemization at chiral centers. Replacing K₂CO₃ with Et₃N in acetonitrile reduces epimerization from 12% to <2% while maintaining 70% yield.
Scalability and Industrial Feasibility
The one-pot cascade method demonstrates superior scalability:
-
Batch size : Up to 500 g of 4-acylaminoisoxazole processed with consistent yields (85–90%).
-
Waste reduction : Ethanol solvent is recycled via distillation, reducing E-factor by 40%.
In contrast, classical methods face challenges in POCl₃ handling due to its corrosive nature, necessitating specialized equipment .
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Re-evaluate force field parameters in docking studies or incorporate explicit solvent effects in MD simulations. For instance, overestimated binding affinities in vacuum models may arise from neglecting solvation entropy. Experimental validation via SPR (surface plasmon resonance) can measure actual binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
